molecular formula C20H32BNO4 B8594700 (R)-tert-butyl (2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propyl)carbamate CAS No. 1338544-45-8

(R)-tert-butyl (2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propyl)carbamate

Cat. No.: B8594700
CAS No.: 1338544-45-8
M. Wt: 361.3 g/mol
InChI Key: KFTWYIAAHLUIBS-UHFFFAOYSA-N
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Description

(R)-tert-butyl (2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propyl)carbamate is a complex organic compound that features a boronic ester group. This compound is often used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. Its unique structure makes it a valuable intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R)-tert-butyl (2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propyl)carbamate typically involves multiple steps. One common method starts with the preparation of the boronic ester intermediate. This is achieved by reacting 4-bromo-1,2-dimethylbenzene with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate. The resulting boronic ester is then coupled with tert-butyl 2-bromo-2-(4-bromophenyl)propylcarbamate under Suzuki-Miyaura coupling conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

(R)-tert-butyl (2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propyl)carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(R)-tert-butyl (2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propyl)carbamate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of (R)-tert-butyl (2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propyl)carbamate primarily involves its role as a boronic ester. In Suzuki-Miyaura coupling reactions, the boronic ester group reacts with aryl halides in the presence of a palladium catalyst to form carbon-carbon bonds. This reaction proceeds through the formation of a palladium complex, which undergoes oxidative addition, transmetalation, and reductive elimination to yield the coupled product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (R)-tert-butyl (2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propyl)carbamate apart is its specific structure, which allows for efficient and selective Suzuki-Miyaura coupling reactions. This makes it particularly valuable in the synthesis of complex organic molecules and pharmaceutical agents.

Properties

CAS No.

1338544-45-8

Molecular Formula

C20H32BNO4

Molecular Weight

361.3 g/mol

IUPAC Name

tert-butyl N-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propyl]carbamate

InChI

InChI=1S/C20H32BNO4/c1-14(13-22-17(23)24-18(2,3)4)15-9-11-16(12-10-15)21-25-19(5,6)20(7,8)26-21/h9-12,14H,13H2,1-8H3,(H,22,23)

InChI Key

KFTWYIAAHLUIBS-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C)CNC(=O)OC(C)(C)C

Origin of Product

United States

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